2,5-Dichloro-3-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Overview
Description
2,5-Dichloro-3-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a chemical compound with the molecular formula C12H16BCl2NO3 and a molecular weight of 303.98 g/mol . This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis.
Preparation Methods
The synthesis of 2,5-Dichloro-3-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of 2,5-dichloro-3-methoxypyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires heating to facilitate the formation of the boronate ester . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2,5-Dichloro-3-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronate ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, typically potassium carbonate or sodium hydroxide.
Oxidation: The compound can be oxidized to form the corresponding boronic acid or other oxidized derivatives.
Substitution: The chlorine atoms in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions and the nature of the reactants involved.
Scientific Research Applications
2,5-Dichloro-3-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is widely used in scientific research, particularly in the following areas:
Organic Synthesis: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents due to its ability to undergo diverse chemical transformations.
Material Science: It is employed in the synthesis of advanced materials, such as polymers and nanomaterials, due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-3-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its ability to participate in various chemical reactions, particularly those involving the formation and cleavage of boron-carbon bonds. The compound’s boronate ester group is highly reactive and can form stable complexes with various transition metals, facilitating catalytic processes . The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
Comparison with Similar Compounds
Similar compounds to 2,5-Dichloro-3-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine include:
- 2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 6-Chloro-3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2,3-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
These compounds share similar structural features and reactivity patterns but differ in the substituents on the pyridine ring, which can influence their chemical behavior and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it suitable for particular synthetic applications.
Properties
IUPAC Name |
2,5-dichloro-3-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BCl2NO3/c1-11(2)12(3,4)19-13(18-11)9-7(14)6-8(17-5)10(15)16-9/h6H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSHJHYPCDOZHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C(=N2)Cl)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BCl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.